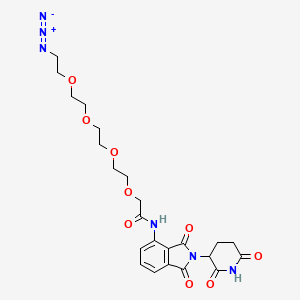
Iron(II) 2,9,16,23-tetraamino-phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is a coordination compound with the molecular formula C32H20FeN12. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its vibrant purple color and is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine typically involves the reaction of iron salts with phthalonitrile derivatives under high-temperature conditions. One common method includes the following steps:
Starting Materials: Iron(II) chloride (FeCl2) and 2,9,16,23-tetra(amino)phthalonitrile.
Reaction Conditions: The reaction is carried out in a high-boiling solvent such as quinoline or 1-chloronaphthalene at temperatures ranging from 200°C to 250°C.
Procedure: The iron salt and phthalonitrile derivative are mixed in the solvent and heated under reflux for several hours.
Industrial Production Methods
Industrial production of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using column chromatography or other large-scale purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Iron(III) derivatives.
Reduction: It can be reduced back to Iron(II) from its oxidized state.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Iron(III) 2,9,16,23-tetra(amino)phthalocyanine.
Reduction: The original Iron(II) compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of sensors and electronic devices
Mécanisme D'action
The mechanism of action of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine involves its ability to coordinate with various substrates and catalyze chemical reactions. The compound’s central iron ion can undergo redox reactions, facilitating electron transfer processes. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell damage, which is useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is compared with other similar compounds such as:
Cobalt(II) 2,9,16,23-tetra(amino)phthalocyanine: Similar structure but contains cobalt instead of iron.
Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine: Contains nickel and is used in similar applications as the iron and cobalt derivatives.
Copper(II) 2,9,16,23-tetra(amino)phthalocyanine: Contains copper and is known for its use in dye and pigment production.
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is unique due to its specific redox properties and its ability to generate reactive oxygen species, making it particularly useful in photodynamic therapy and other applications requiring oxidative stress .
Propriétés
Formule moléculaire |
C32H20FeN12 |
|---|---|
Poids moléculaire |
628.4 g/mol |
Nom IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;iron(2+) |
InChI |
InChI=1S/C32H20N12.Fe/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Clé InChI |
UHJIXVMPLXZCFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)




![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)




